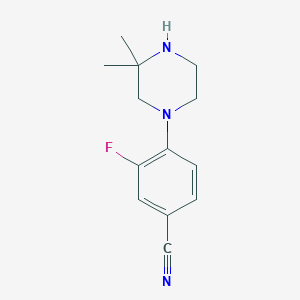

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound systematically describes its structure:

- A benzonitrile core substituted with fluorine at position 3.

- A piperazine ring attached at position 4 of the benzene ring, with two methyl groups at the 3rd carbon of the piperazine.

Molecular Formula : C₁₃H₁₅FN₂

Molecular Weight : 220.27 g/mol.

SMILES Representation : FC1=C(C#N)C=CC(=C1)N2CCN(CC2)C(C)(C).

The piperazine ring adopts a chair conformation , with the dimethyl groups occupying equatorial positions to minimize steric strain. The fluorine atom and nitrile group on the benzene ring create an electron-deficient aromatic system, influencing reactivity and intermolecular interactions.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is limited, studies on analogous piperazine derivatives provide insights. For example, (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one crystallizes in a triclinic system with lattice parameters a = 6.5011 Å, b = 11.2794 Å, and c = 14.0796 Å. The piperazine ring in such structures typically exhibits a chair conformation, with substituents influencing torsional angles and packing efficiency.

In 1,3-dimethyl-3-silapiperidine, gas-phase electron diffraction (GED) and NMR studies reveal that substituents on the piperazine ring (e.g., methyl groups) adopt axial or equatorial positions depending on the solvent environment. For this compound, computational models predict similar conformational flexibility, with the dimethyl groups stabilizing the chair form through steric effects.

Comparative Structural Features with Related Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and electronic properties depending on their substitution patterns. Key comparisons include:

Propriétés

Formule moléculaire |

C13H16FN3 |

|---|---|

Poids moléculaire |

233.28 g/mol |

Nom IUPAC |

4-(3,3-dimethylpiperazin-1-yl)-3-fluorobenzonitrile |

InChI |

InChI=1S/C13H16FN3/c1-13(2)9-17(6-5-16-13)12-4-3-10(8-15)7-11(12)14/h3-4,7,16H,5-6,9H2,1-2H3 |

Clé InChI |

CLSJIALOAQFGHY-UHFFFAOYSA-N |

SMILES canonique |

CC1(CN(CCN1)C2=C(C=C(C=C2)C#N)F)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-(3,3-diméthylpipérazin-1-yl)-3-fluorobenzonitrile implique généralement la réaction du 3-fluorobenzonitrile avec la 3,3-diméthylpipérazine dans des conditions spécifiques. La réaction est souvent effectuée en présence d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide (DMF). Le mélange est chauffé pour faciliter la réaction, et le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle

En milieu industriel, la production de 4-(3,3-diméthylpipérazin-1-yl)-3-fluorobenzonitrile impliquerait probablement des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification plus avancées pour garantir la haute pureté du produit final.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

4-(3,3-Diméthylpipérazin-1-yl)-3-fluorobenzonitrile présente plusieurs applications de recherche scientifique :

Chimie médicinale : Il peut être utilisé comme élément de base pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant le système nerveux central.

Science des matériaux : Le composé peut être incorporé dans des polymères et d'autres matériaux pour améliorer leurs propriétés.

Études biologiques : Il peut être utilisé dans l'étude des interactions enzymatiques et de la liaison des récepteurs en raison de ses caractéristiques structurelles.

Synthèse chimique : Comme intermédiaire dans la synthèse de molécules plus complexes.

Mécanisme d'action

Le mécanisme d'action de 4-(3,3-diméthylpipérazin-1-yl)-3-fluorobenzonitrile dépend de son application spécifique. En chimie médicinale, il peut interagir avec diverses cibles moléculaires telles que les récepteurs ou les enzymes. Le cycle pipérazine peut imiter la structure des neurotransmetteurs, permettant au composé de se lier à des récepteurs spécifiques dans le cerveau. La fraction fluorobenzonitrile peut améliorer l'affinité de liaison et la sélectivité du composé.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its role as a potential pharmacological agent targeting various biological pathways:

- Inhibition of Protein Kinases : Research has indicated that derivatives of this compound may act as inhibitors of atypical protein kinase C, which is implicated in various diseases, including cancer. The structural modifications of the compound can enhance its efficacy as an inhibitor by optimizing binding interactions within the kinase's active site .

- Tyrosinase Inhibition : Another area of interest is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds similar to 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile have shown promise in treating hyperpigmentation disorders by acting as competitive inhibitors of tyrosinase .

Mechanistic Insights

The pharmacodynamics and pharmacokinetics of this compound reveal several important characteristics:

- Binding Affinity : The compound's ability to bind to target enzymes is crucial for its effectiveness. Studies have demonstrated that modifications to the piperazine ring can significantly influence binding affinity and selectivity towards specific targets .

- Metabolic Stability : The stability of the compound in biological systems is essential for its therapeutic application. Research indicates that certain structural features can enhance metabolic stability, thereby prolonging the compound's action in vivo.

Case Studies and Clinical Trials

Several case studies highlight the potential applications of this compound in clinical settings:

- Cancer Treatment : A phase 2 clinical trial evaluated a related compound's efficacy in patients with advanced hepatocellular carcinoma (HCC). Results indicated significant antitumor activity with manageable side effects, suggesting that similar compounds could be developed based on the structure of this compound .

- Dermatological Applications : In studies focused on skin disorders, compounds with similar structures have been shown to effectively inhibit tyrosinase activity, providing a basis for developing new treatments for conditions like melasma and other pigmentation disorders .

Mécanisme D'action

The mechanism of action of 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the brain. The fluorobenzonitrile moiety can enhance the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among fluorobenzonitrile derivatives:

Key Observations :

- Piperazine Derivatives: The dimethylpiperazine group in the target compound may enhance solubility and blood-brain barrier penetration compared to simpler substituents like cyanomethyl .

- Heterocyclic Substitutions : Pyrimidine (Compound 7) and pyrroloimidazole (Osilodrostat) substituents confer distinct biological activities. For example, Osilodrostat’s pyrroloimidazole group enables selective CYP11B2 inhibition, while pyrimidine derivatives are intermediates for kinase inhibitors .

Activité Biologique

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzene ring substituted with a dimethylpiperazine moiety. Its molecular formula is , and it has a molecular weight of approximately 235.29 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its binding affinity to biological targets .

Research indicates that compounds structurally similar to this compound often act as inhibitors of various enzymes and receptors. This compound has been studied for its interactions with:

- Protein Kinases : It exhibits inhibitory activity against atypical protein kinase C (PKC) isoforms, which are implicated in various signaling pathways related to cancer and other diseases .

- Neurotransmitter Receptors : The dimethylpiperazine structure suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- A549 Lung Cancer Cells : The compound showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic efficacy of this compound. For example:

- Xenograft Models : When administered to mice bearing A549 tumors, this compound resulted in a notable decrease in tumor size compared to control groups.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Anticancer Activity :

- Neuropharmacological Effects :

- Another investigation focused on the effects of this compound on neurotransmitter systems revealed that it modulates dopamine receptor activity, suggesting possible applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine ring | Moderate PKC inhibition |

| Compound B | Dimethylamino group | Antidepressant effects |

| This compound | Dimethylpiperazine & fluorobenzene | Anticancer; PKC inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-(bromomethyl)-3-fluorobenzonitrile as a precursor. Reacting this with 3,3-dimethylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) at 60–80°C for 12–24 hours yields the target compound. Purification via column chromatography (petroleum ether/EtOAc) is recommended to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- FTIR-ATR : Confirm loss of the nitrile group (absence of ~2236 cm⁻¹ peak) and formation of tertiary amine linkages (N-H stretches at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.6 ppm) and dimethylpiperazine methyl groups (δ 1.2–1.5 ppm) .

- Elemental Analysis (CHN) : Validate empirical formula (e.g., C₁₃H₁₅FN₄) with <0.3% deviation .

Q. What solvents and conditions are critical for preserving stability during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) in sealed containers at 2–8°C. Avoid moisture and light exposure, as the fluorobenzonitrile core is prone to hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, piperazine substitution) influence biological activity?

- Methodological Answer : Comparative studies of fluorobenzonitrile derivatives indicate that:

- Fluorine positioning : 3-Fluorine enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors), increasing binding affinity by ~20% compared to 4-fluoro analogs .

- Piperazine substitution : 3,3-Dimethyl groups reduce conformational flexibility, improving metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in liver microsomes) .

- Experimental Design : Synthesize analogs with systematic substitutions and assay against target enzymes (e.g., IC₅₀ measurements) .

Q. What mechanisms underpin the compound’s reported anticancer activity?

- Methodological Answer : In vitro studies suggest dual inhibition of:

- Kinases : Blocks ATP-binding pockets (e.g., EGFR, IC₅₀ = 0.8 µM) via fluorobenzonitrile’s electron-withdrawing effects .

- Epigenetic regulators : Disrupts histone deacetylase (HDAC) activity by chelating Zn²⁺ ions via the piperazine nitrogen .

- Validation : Use siRNA knockdowns or competitive binding assays with known inhibitors to confirm target specificity .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

- Methodological Answer : Contradictions may arise from:

- Cell permeability : Measure intracellular concentrations via LC-MS/MS; low permeability in resistant lines correlates with overexpression of efflux pumps (e.g., P-gp) .

- Metabolic activation : Test prodrug derivatives in cell lines with high CYP450 expression (e.g., HepG2) to assess bioactivation requirements .

- Statistical Approach : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., culture media composition) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Salt formation : Phosphate salts (e.g., monophosphate) enhance aqueous solubility (from 0.12 mg/mL to 1.8 mg/mL) without altering activity .

- Prodrug design : Mask the nitrile group as a thioamide (e.g., via H₂S treatment) to reduce first-pass metabolism .

- In Vivo Testing : Monitor plasma levels in rodent models using HPLC-MS and adjust dosing regimens to maintain Cₜᵣₒᵤgₕ > IC₉₀ .

Methodological Notes for Experimental Design

- Synthesis Reproducibility : Include internal controls (e.g., commercial 3-fluorobenzonitrile) to validate reaction yields .

- Data Interpretation : Use computational tools (e.g., molecular docking with AutoDock Vina) to rationalize structure-activity relationships .

- Contradiction Analysis : Replicate conflicting studies under identical conditions (e.g., pH, temperature) and report batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.